Stemphol

説明

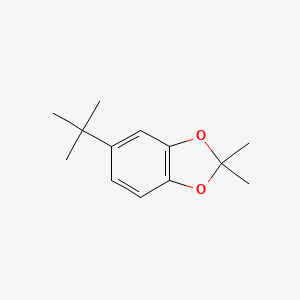

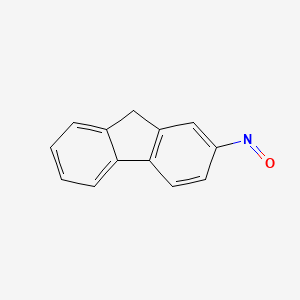

Stemphol is a member of resorcinols.

Stemphol is a natural product found in Stemphylium and Stemphylium botryosum with data available.

科学的研究の応用

Cancer Treatment Research

Stemphol (STP) has shown promising results in cancer treatment research, particularly for human acute myeloid leukemia (AML). STP induces a mixed apoptotic and non-apoptotic necrotic-like cell death in AML, independent of various common cell death pathways. It triggers cell death by increasing cytosolic Ca2+ levels, leading to endoplasmic reticulum (ER) stress and mitochondrial swelling. This mode of action is similar to thapsigargin, a known inducer of ER stress. Importantly, STP-treated AML patient cells release HMGB1, an indicator of immunogenic potential, and show reduced tumor forming potential both in vitro and in vivo (Ji et al., 2018).

Antibacterial and Antifungal Properties

Stemphol has been identified as a self-inhibitor produced by the pathogenic fungus Pleospora herbarum. It exhibits significant antibiotic activity against gram-positive bacteria, yeast, and fungi. This finding highlights its potential use in developing new antibacterial and antifungal agents (Marumo, Hattori, & Katayama, 1985).

Antimicrobial Activity in Marine Fungi

New stemphol derivatives isolated from the marine fungus Pleospora sp. demonstrate strong antimicrobial activity, particularly against Staphylococcus epidermidis. These compounds suggest the potential for developing novel antimicrobial agents derived from marine sources (Xu, Liu, Li, Gan, & Wang, 2019).

Novel Stemphol Derivatives

A new stemphol derivative, stemphol 1-O-β-D-galactopyranoside, has been isolated from the tropical endophytic fungus Gaeumannomyces amomi. This compound, along with other known metabolites, contributes to the diversity of stemphol derivatives and opens avenues for further pharmacological research (Jumpathong, Abdalla, Lumyong, & Laatsch, 2010).

Antibacterial Properties of New Stemphol Sulfates

Two new stemphol sulfates isolated from a mangrove endophytic fungus showed potent antibacterial activities against several terrestrial pathogenic bacteria. These findings support the potential of stemphol derivatives as antibacterial agents (Zhou, Zheng, Chen, Song, Han, Tang, Liu, & Ren, 2015).

特性

IUPAC Name |

2-butyl-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-3-5-7-8-12-10-14(16)13(9-6-4-2)15(17)11-12/h10-11,16-17H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZVTNRWOQFMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)O)CCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198982 | |

| Record name | Stemphol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyl-5-pentylbenzene-1,3-diol | |

CAS RN |

50982-33-7, 70680-20-5 | |

| Record name | Stemphol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050982337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC179487 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stemphol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide](/img/structure/B1207283.png)

![2-[[5-(4-chlorophenyl)-1-(2-methoxyethyl)-2-imidazolyl]thio]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B1207285.png)

![2-amino-1-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]-3-pyrrolo[3,2-b]quinoxalinecarboxamide](/img/structure/B1207288.png)

![4-[(1H-benzimidazol-2-ylthio)methyl]-2-thiazolamine](/img/structure/B1207290.png)

![6-Methylbenzo[a]pyrene](/img/structure/B1207296.png)

![3'-O-[2-(Methylamino)benzoyl]adenosine 5'-(tetrahydrogen triphosphate)](/img/structure/B1207302.png)